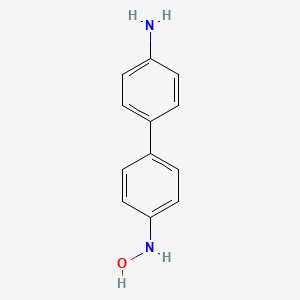

(1,1'-Biphenyl)-4,4'-diamine, N-hydroxy-

Description

Contextualization within N-Hydroxylated Aromatic Amine Chemistry

N-hydroxylated aromatic amines are a class of organic compounds characterized by a hydroxyl group attached to the nitrogen atom of an aromatic amine. The N-hydroxylation of primary and secondary aromatic amines is a critical metabolic process, often mediated by cytochrome P-450 enzymes. nih.govnih.gov This transformation is significant because it converts relatively inert aromatic amines into chemically reactive metabolites. uomustansiriyah.edu.iq

The N-hydroxylamine functional group can undergo further oxidation to form nitroso derivatives or can be esterified (e.g., by sulfation or acetylation) to produce highly reactive electrophilic species, such as nitrenium ions. nih.govuomustansiriyah.edu.iq These reactive intermediates are capable of forming covalent bonds with nucleophiles within cellular macromolecules like DNA, RNA, and proteins. nih.govuomustansiriyah.edu.iq The study of N-hydroxylation mechanisms is an active area of research, with theoretical studies exploring different pathways, such as radicaloid and anionic mechanisms, for their formation by enzymes like CYP1A2. nih.govacs.org The reactivity of these metabolites is central to their role in various chemical and biological processes, making the study of N-hydroxylated aromatic amines a key focus in fields like toxicology and medicinal chemistry. nih.govuomustansiriyah.edu.iq

Significance of the Biphenyl (B1667301) Scaffold in Advanced Chemical Research

The biphenyl scaffold, which consists of two benzene (B151609) rings linked by a single carbon-carbon bond, is considered a "privileged scaffold" in chemistry. doaj.org This structure is prevalent in numerous natural products, pharmaceuticals, and advanced materials. doaj.orgrsc.org Its significance stems from a combination of unique structural and chemical properties.

The biphenyl unit provides a rigid and sterically defined backbone, which is advantageous in designing molecules that require specific spatial arrangements for their function, such as in drug-receptor interactions. rsc.org This structural rigidity, combined with its inherent chemical stability, makes it a reliable building block in organic synthesis. rsc.orgresearchgate.net The two phenyl rings can be functionalized independently, allowing for fine-tuning of electronic, steric, and pharmacokinetic properties. rsc.org

In medicinal chemistry, biphenyl derivatives exhibit a vast range of biological activities, including anti-inflammatory, antihypertensive, and anticancer properties. doaj.orgrsc.org The scaffold is a key component in small-molecule inhibitors targeting protein-protein interactions, such as the PD-1/PD-L1 immune checkpoint in cancer therapy. researchgate.netacs.org Beyond medicine, biphenyl derivatives are crucial in materials science, where their electronic properties and thermal stability are exploited in the development of organic light-emitting diodes (OLEDs), liquid crystals, and organic semiconductors. rsc.orgnih.gov The versatility of the biphenyl scaffold ensures its continued importance in the development of novel functional molecules. doaj.orgresearchgate.net

Fundamental Research Perspectives on (1,1'-Biphenyl)-4,4'-diamine, N-hydroxy-

(1,1'-Biphenyl)-4,4'-diamine, N-hydroxy- is a specific derivative that incorporates the key features discussed above: an N-hydroxylamine group and a biphenyl diamine core. While extensive research has been conducted on the related mono-amine compound, N-hydroxy-4-aminobiphenyl, which is a known metabolite of the bladder carcinogen 4-aminobiphenyl (B23562), specific research literature on the N-hydroxylated diamine is more limited. ebi.ac.uk

The primary interest in this compound from a fundamental research perspective lies in understanding how the presence of both a free amino group and an N-hydroxylamine group on the same biphenyl scaffold influences its chemical properties and reactivity. The molecule possesses both a nucleophilic site (the -NH2 group) and a potentially electrophilic precursor site (the -NHOH group), creating a complex chemical profile. Research would likely focus on its synthesis, stability, and its potential to act as a precursor to more reactive species, analogous to other N-hydroxylated aromatic amines. Its structure suggests potential applications as a monomer in polymer synthesis or as a ligand in coordination chemistry, where the two distinct amine functionalities could lead to novel material properties.

Below is a table of predicted properties for (1,1'-Biphenyl)-4,4'-diamine, N-hydroxy-.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C12H12N2O | PubChem uni.lu |

| Monoisotopic Mass | 200.09496 Da | PubChem uni.lu |

| Predicted XlogP | 1.5 | PubChem uni.lu |

Structure

3D Structure

Properties

CAS No. |

71609-27-3 |

|---|---|

Molecular Formula |

C12H12N2O |

Molecular Weight |

200.24 g/mol |

IUPAC Name |

N-[4-(4-aminophenyl)phenyl]hydroxylamine |

InChI |

InChI=1S/C12H12N2O/c13-11-5-1-9(2-6-11)10-3-7-12(14-15)8-4-10/h1-8,14-15H,13H2 |

InChI Key |

VAINAOKETCVWJD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)NO)N |

Origin of Product |

United States |

Synthetic Methodologies for 1,1 Biphenyl 4,4 Diamine, N Hydroxy

Precursor Synthesis and Substrate Engineering for N-Hydroxylation

The successful synthesis of N-hydroxylated biphenyl (B1667301) diamines hinges on the careful design and preparation of suitable precursors. The choice of precursor is critical to control the regioselectivity and extent of N-hydroxylation, especially when targeting a mono-N-hydroxylated product from a diamine.

A common strategy in the synthesis of N-hydroxy aromatic amines involves the use of precursors where one or both amino groups are protected. This is particularly important for diamines like benzidine (B372746) to prevent over-oxidation or the formation of undesired byproducts. N-acetylation is a frequently employed protection strategy. For instance, the metabolic pathway of benzidine often involves acetylation to N-acetylbenzidine and subsequently to N,N'-diacetylbenzidine before N-hydroxylation occurs. This biological pathway provides a blueprint for chemical synthesis.

The synthesis of an N-acetylated precursor can be achieved by reacting (1,1'-Biphenyl)-4,4'-diamine with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride. The reaction conditions can be controlled to favor either mono- or di-acetylation.

Table 1: Representative Conditions for N-Acetylation of Aromatic Amines

| Starting Material | Acetylation Reagent | Solvent | Conditions | Product | Reference Analogy |

|---|---|---|---|---|---|

| p-Nitroaniline | Thionyl chloride, then aniline (B41778) derivative | DCM | Room temperature, 2-24 hrs | N-(4-nitrophenyl)-substituted benzamides | researchgate.net |

| p-Toluidine | Glycolic acid with acetic acid catalyst | Acetic acid | - | 2-hydroxy-N-(4-methyl)phenylacetamide | mdpi.com |

Another key precursor for an alternative synthetic route is 4,4'-dinitrobiphenyl (B73382). This compound can be prepared through nitration of biphenyl, followed by separation of the isomers. The subsequent selective reduction of one nitro group to a hydroxylamine (B1172632) is a key step in this pathway.

Direct N-Hydroxylation Strategies: Mechanisms and Reagents

Direct N-hydroxylation involves the introduction of a hydroxyl group onto the nitrogen atom of an amino group in a single step. This can be achieved through oxidative or reductive pathways.

Oxidative N-hydroxylation of primary aromatic amines is a well-known metabolic activation pathway and can be mimicked in chemical synthesis. nih.gov This process typically involves the use of a suitable oxidizing agent that can selectively oxidize the nitrogen atom.

The mechanism of oxidative N-hydroxylation can proceed through a one-electron oxidation to form a nitrogen-centered radical, which can then react with a hydroxyl radical or its equivalent. nih.gov In biological systems, cytochrome P450 enzymes, such as CYP1A2 and CYP2E1, are known to catalyze the N-hydroxylation of compounds like 4-aminobiphenyl (B23562). gsconlinepress.com

For a laboratory synthesis, common oxidizing agents for N-hydroxylation of aromatic amines include:

Peroxy acids: Peracetic acid or m-chloroperoxybenzoic acid (m-CPBA) can be used, although careful control of reaction conditions is necessary to avoid over-oxidation to nitroso or nitro compounds.

Hydrogen peroxide with a catalyst: Certain metal catalysts can activate hydrogen peroxide for the selective N-hydroxylation of amines.

Enzymatic systems: The use of isolated enzymes or microbial systems that mimic the metabolic pathways can be a highly selective method. For example, horseradish peroxidase or prostaglandin (B15479496) H synthase can catalyze the oxidation of benzidine. nih.gov

A significant challenge in the direct oxidation of (1,1'-Biphenyl)-4,4'-diamine is achieving mono-hydroxylation. The presence of two amino groups of similar reactivity makes the formation of a mixture of mono-, di-hydroxylated, and other oxidation products likely. To circumvent this, starting with a mono-protected precursor like N-acetyl-(1,1'-Biphenyl)-4,4'-diamine would be a more controlled approach.

Reductive N-hydroxylation offers a powerful alternative to oxidative methods, particularly when starting from nitroaromatic precursors. The selective reduction of a nitro group to a hydroxylamine is a key transformation in this synthetic strategy.

The most relevant precursor for this approach would be 4,4'-dinitrobiphenyl. The challenge lies in the selective reduction of one nitro group to a hydroxylamine while leaving the other nitro group intact or reducing it to an amine.

Common reagents for the reduction of nitroarenes to hydroxylamines include:

Catalytic hydrogenation: Using catalysts like platinum, palladium, or rhodium with a controlled amount of hydrogen gas can lead to the formation of hydroxylamines. The reaction conditions, such as temperature, pressure, and catalyst choice, are crucial for selectivity.

Metal-mediated reductions: Reagents like zinc dust in the presence of ammonium (B1175870) chloride or other mild reducing metals can selectively reduce nitro groups to hydroxylamines. mdpi.com

Table 2: Reagents for Reduction of Aromatic Nitro Compounds to Hydroxylamines

| Nitro Compound | Reducing Agent/System | Product | Reference |

|---|---|---|---|

| Nitrobenzene | Zinc powder | N-phenylhydroxylamine | mdpi.com |

| Aromatic nitro compounds | Hydrazine hydrate (B1144303) with a catalyst | Aryl hydroxylamines | mdpi.com |

Achieving selective mono-reduction of 4,4'-dinitrobiphenyl to the corresponding N-hydroxy-4'-nitrobiphenyl would be a critical step, which could then be followed by the reduction of the second nitro group to an amine to yield the final product. The steric and electronic properties of the biphenyl system would influence the selectivity of this reduction.

Multi-Step Synthetic Approaches to N-Hydroxylated Diamines

Given the challenges of selectivity in direct N-hydroxylation of a diamine, multi-step synthetic routes are often more practical and offer better control over the final product. A plausible multi-step synthesis for (1,1'-Biphenyl)-4,4'-diamine, N-hydroxy- could involve the following pathways:

Pathway A: Starting from (1,1'-Biphenyl)-4,4'-diamine

Mono-N-acetylation: Protect one of the amino groups of (1,1'-Biphenyl)-4,4'-diamine by reacting it with one equivalent of acetic anhydride to form N-acetyl-(1,1'-Biphenyl)-4,4'-diamine.

N-Hydroxylation: Oxidize the remaining free amino group to a hydroxylamino group using a suitable oxidizing agent.

Deprotection (optional): If the N-acetyl group is not desired in the final product, it can be removed by hydrolysis under acidic or basic conditions.

Pathway B: Starting from 4,4'-Dinitrobiphenyl

Selective Reduction to Nitro-Hydroxylamine: Selectively reduce one nitro group of 4,4'-dinitrobiphenyl to a hydroxylamino group to yield N-hydroxy-4'-nitro-(1,1'-biphenyl)-4-amine. This is the most challenging step in terms of selectivity.

Reduction of the Second Nitro Group: Reduce the remaining nitro group to an amino group using a standard nitro reduction method, such as catalytic hydrogenation with Pd/C or reduction with tin and hydrochloric acid.

Optimization of Reaction Parameters and Yield Enhancement

The optimization of reaction parameters is crucial for maximizing the yield and purity of the desired N-hydroxylated product while minimizing the formation of byproducts. Key parameters to consider include:

Choice of Reagent: The selection of the oxidizing or reducing agent is paramount. For oxidative N-hydroxylation, the reactivity of the oxidant must be carefully matched to the substrate to avoid over-oxidation. For reductive methods, the selectivity of the reducing agent for the nitro-to-hydroxylamine transformation over the nitro-to-amine reduction is critical.

Reaction Temperature: N-hydroxylation reactions are often temperature-sensitive. Lower temperatures can help to control the reaction and improve selectivity, minimizing the formation of undesired side products.

Solvent: The choice of solvent can influence the solubility of reactants and the stability of intermediates. For catalytic reactions, the solvent can also affect the catalyst's activity and selectivity.

pH: The pH of the reaction medium can be important, especially in aqueous systems or reactions involving acidic or basic reagents. For instance, the stability of hydroxylamines can be pH-dependent.

Reaction Time: Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential to determine the optimal reaction time and prevent product degradation or the formation of byproducts.

Table 3: Factors to Consider for Optimization of N-Hydroxylation

| Parameter | Consideration | Example/Rationale |

|---|---|---|

| Temperature | Lower temperatures often favor selectivity. | Minimizes over-oxidation to nitroso or nitro compounds. |

| Reagent Stoichiometry | Precise control of the amount of oxidizing or reducing agent. | Prevents unwanted side reactions and improves yield of the desired product. |

| Catalyst | Choice of catalyst and its loading can significantly impact the reaction. | In catalytic hydrogenation, the choice of metal (e.g., Pt, Pd, Rh) and support can influence selectivity. |

| pH control | Maintaining optimal pH for enzyme activity or reactant stability. | Important for enzymatic hydroxylations and stability of the hydroxylamine product. |

Considerations for Stereochemical Control in Synthesis (if applicable)

For the specific molecule (1,1'-Biphenyl)-4,4'-diamine, N-hydroxy-, there are no stereocenters. However, the biphenyl core introduces the possibility of atropisomerism if there are bulky ortho substituents that restrict rotation around the C-C single bond connecting the two phenyl rings. In the case of the target molecule, the substituents are in the para position, and therefore, atropisomerism is not a concern.

However, in the broader context of synthesizing N-hydroxylated biaryl diamines, stereochemical control could be a significant consideration if the molecule possesses axial chirality. The synthesis of such chiral biaryls often employs strategies such as:

Asymmetric Catalysis: Using chiral catalysts to induce enantioselectivity in a key bond-forming step, such as an asymmetric Suzuki-Miyaura coupling to construct the biaryl backbone.

Chiral Auxiliaries: Attaching a chiral auxiliary to the precursor to direct the stereochemical outcome of a reaction, followed by its removal.

Kinetic Resolution: Separating a racemic mixture of a chiral intermediate by reacting it with a chiral reagent or catalyst that selectively transforms one enantiomer.

While not directly applicable to the synthesis of (1,1'-Biphenyl)-4,4'-diamine, N-hydroxy-, these principles are fundamental in the stereoselective synthesis of more complex, chiral N-hydroxylated biaryl compounds.

Advanced Spectroscopic Characterization and Structural Elucidation of 1,1 Biphenyl 4,4 Diamine, N Hydroxy

Advanced Mass Spectrometry for Fragmentation Pattern Analysis and Structural Confirmation

Electron ionization (EI) is a classic "hard" ionization technique that causes extensive fragmentation, which can be highly informative for structural elucidation. The molecular ion (M•+) of (1,1'-Biphenyl)-4,4'-diamine, N-hydroxy- would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Key fragmentation pathways would likely involve cleavages at the N-O bond, the C-N bonds, and the biphenyl (B1667301) linkage.

A plausible fragmentation cascade would begin with the loss of a hydroxyl radical (•OH), a common fragmentation for N-hydroxy compounds, leading to a significant ion. Subsequent or alternative fragmentation could involve the loss of an oxygen atom to form the corresponding amine. Cleavage of the biphenyl bond would result in fragments corresponding to substituted phenyl moieties.

A detailed analysis of the expected fragmentation pattern is presented in the table below.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation of (1,1'-Biphenyl)-4,4'-diamine, N-hydroxy-

| Fragment Ion (m/z) | Proposed Structure/Formula | Neutral Loss | Significance |

| 200 | [C₁₂H₁₂N₂O]⁺ | - | Molecular Ion (M•+) |

| 184 | [C₁₂H₁₂N₂]⁺ | O | Loss of an oxygen atom from the N-hydroxy group. |

| 183 | [C₁₂H₁₁N₂]⁺ | OH | Loss of a hydroxyl radical, a characteristic fragmentation of N-hydroxy compounds. |

| 169 | [C₁₂H₁₁N]⁺ | NH₂O | Loss of the hydroxylamine (B1172632) group from one ring. |

| 168 | [C₁₂H₁₀N]⁺ | H₂NOH | Further fragmentation involving hydrogen rearrangement. |

| 154 | [C₁₂H₁₀]⁺ | N₂H₂O | Loss of both nitrogen-containing groups. |

| 92 | [C₆H₆N]⁺ | C₆H₄NOH | Cleavage of the biphenyl bond. |

This predictive analysis, based on established fragmentation principles for aromatic amines and hydroxylamines, provides a robust framework for the structural confirmation of (1,1'-Biphenyl)-4,4'-diamine, N-hydroxy- should experimental data become available.

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Electronic Transitions

Electronic spectroscopy offers valuable information regarding the conjugated π-electron system of (1,1'-Biphenyl)-4,4'-diamine, N-hydroxy-. Both Ultraviolet-Visible (UV-Vis) absorption and fluorescence spectroscopy are powerful tools for characterizing the electronic transitions within the molecule.

The UV-Vis absorption spectrum is dictated by the promotion of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). For aromatic systems like biphenyl derivatives, these transitions are typically π → π* transitions. The introduction of amino and N-hydroxy groups, which are strong auxochromes, is expected to cause a bathochromic (red) shift in the absorption maxima compared to the parent biphenyl molecule. This is due to the extension of the conjugated system by the lone pairs of electrons on the nitrogen and oxygen atoms. Research on related compounds like 4-aminobiphenyl (B23562) and other benzidine (B372746) derivatives supports the expectation of strong absorption in the UV region. researchgate.netsciencepublishinggroup.com

Fluorescence spectroscopy provides complementary information on the de-excitation of the molecule from its first excited electronic state back to the ground state. Many biphenyl derivatives are known to be fluorescent. nih.gov The emission wavelength is typically longer than the absorption wavelength, a phenomenon known as the Stokes shift. The fluorescence properties, including quantum yield and lifetime, are highly sensitive to the molecular structure and the local environment. The presence of the N-hydroxy group may influence the fluorescence behavior through its electronic effects and potential for hydrogen bonding.

The expected electronic transition data are summarized in the table below.

Interactive Data Table: Predicted Electronic Spectroscopy Data for (1,1'-Biphenyl)-4,4'-diamine, N-hydroxy-

| Parameter | Predicted Wavelength (nm) | Transition Type | Notes |

| λmax (Absorption) | ~280-320 | π → π | The exact maximum would be solvent-dependent. The presence of auxochromic groups (-NH₂ and -NHOH) on the biphenyl system leads to a red shift compared to unsubstituted biphenyl. |

| λem (Emission) | ~350-450 | π → π | Expected fluorescence in the violet-blue to blue-green region of the spectrum. The Stokes shift is the difference between the absorption and emission maxima. |

These spectroscopic characteristics are crucial for the comprehensive structural elucidation and understanding of the electronic nature of (1,1'-Biphenyl)-4,4'-diamine, N-hydroxy-.

Reactivity Profiles and Mechanistic Investigations of 1,1 Biphenyl 4,4 Diamine, N Hydroxy

Redox Chemistry of the N-Hydroxyamine Functionality

The N-hydroxyamine group is the focal point of the redox activity of (1,1'-Biphenyl)-4,4'-diamine, N-hydroxy-. This functionality can undergo both oxidation and reduction, leading to a variety of reactive intermediates and stable products.

Oxidation Pathways and Radical Formation Mechanisms

The oxidation of N-hydroxyarylamines is a critical step in their metabolic activation to carcinogenic species. In the case of N-hydroxy-4,4'-diaminobiphenyl, oxidation can proceed through several pathways, often involving the formation of radical species.

One significant oxidation pathway involves the autoxidation of the N-hydroxyamine, a process that can be mediated by metal ions such as Cu(II). This autoxidation leads to the formation of a nitroxide radical and subsequently a nitroso derivative. nih.gov This process is often accompanied by the production of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), which can contribute to oxidative stress and cellular damage. nih.govnih.gov The proposed mechanism involves a one-electron oxidation of the N-hydroxyamine to a nitroxide radical, which can then be further oxidized.

Table 1: Proposed Steps in the Metal-Mediated Oxidation of N-hydroxy-4,4'-diaminobiphenyl

| Step | Reactant(s) | Product(s) | Description |

| 1 | N-hydroxy-4,4'-diaminobiphenyl + Cu(II) | Nitroxide radical + Cu(I) + H⁺ | One-electron oxidation of the N-hydroxyamine group. |

| 2 | Nitroxide radical + Cu(II) | Nitrosobiphenyl derivative + Cu(I) + H⁺ | Further oxidation of the nitroxide radical. |

| 3 | 2 Cu(I) + O₂ + 2 H⁺ | 2 Cu(II) + H₂O₂ | Regeneration of the catalytic metal ion and formation of hydrogen peroxide. |

This table is based on the general mechanism of Cu(II)-mediated autoxidation of N-hydroxy arylamines. nih.gov

The formation of these radical intermediates is a key aspect of the compound's reactivity, as they are highly reactive species that can participate in a variety of chemical transformations, including covalent binding to biological macromolecules.

Reduction Pathways and Product Identification

The reduction of the N-hydroxyamine functionality in (1,1'-Biphenyl)-4,4'-diamine, N-hydroxy- typically leads to the formation of the corresponding parent amine, (1,1'-Biphenyl)-4,4'-diamine. This reduction can be achieved through various chemical and biological means.

While specific chemical reductants for N-hydroxy-4,4'-diaminobiphenyl are not extensively detailed in the available literature, the reduction of N-hydroxy-sulfonamides has been shown to be catalyzed by molybdenum-containing enzymes, yielding the corresponding sulfonamide. researchgate.net This suggests that similar enzymatic or chemical reducing systems could effectively reduce the N-hydroxyamine group to an amine. In a biological context, the reduction of N-hydroxy arylamines is often considered a detoxification pathway, as the parent amine is generally less reactive than the N-hydroxy metabolite.

Table 2: General Reduction of N-hydroxy-4,4'-diaminobiphenyl

| Reactant | Reducing Agent/System | Product |

| (1,1'-Biphenyl)-4,4'-diamine, N-hydroxy- | Chemical or Enzymatic Reductants | (1,1'-Biphenyl)-4,4'-diamine |

Chemical Transformations at the Amine and N-Hydroxyamine Sites

The presence of both a primary amine and an N-hydroxyamine group in (1,1'-Biphenyl)-4,4'-diamine, N-hydroxy- allows for a range of chemical transformations, enabling the modification of its functional groups and its potential use in the synthesis of new materials.

Derivatization Reactions for Functional Group Modification

Both the primary amine and the N-hydroxyamine functionalities can be derivatized through various reactions, most notably acylation and alkylation. These reactions are often employed for analytical purposes, such as improving chromatographic separation and detection, or to alter the chemical properties of the molecule. scispace.comnsf.govrowan.edu

Acylation: The primary amine and the N-hydroxyamine groups can be acylated using reagents such as acetic anhydride (B1165640) or acetyl coenzyme A (in biological systems). ebi.ac.uk N-acetylation of the primary amine is a common metabolic pathway. wikipedia.org O-acetylation of the N-hydroxyamine group can also occur, leading to the formation of an N-acetoxy ester, which is a highly reactive electrophile. wikipedia.org

Alkylation: The nitrogen atoms of both the amine and N-hydroxyamine can also undergo alkylation, although this is less commonly described for this specific compound.

Table 3: Examples of Derivatization Reactions

| Functional Group | Reagent | Product Type |

| Primary Amine | Acetic Anhydride | N-acetylated amine |

| N-Hydroxyamine | Acetic Anhydride | O-acetylated N-hydroxyamine (N-acetoxy ester) |

Polymerization and Condensation Reactions

The difunctional nature of (1,1'-Biphenyl)-4,4'-diamine, N-hydroxy- suggests its potential as a monomer in polymerization reactions. While specific studies on the polymerization of this compound are scarce, related diaminobiphenyl compounds are used in the synthesis of polyimides and other polymers. ncku.edu.tw The presence of the N-hydroxy group could introduce unique properties to the resulting polymer, such as altered solubility, thermal stability, or the ability to participate in redox processes. For instance, the polymerization of aniline (B41778) derivatives with sulfur monochloride has been shown to yield poly[N,N-(phenylamino)disulfides]. nih.gov

Condensation reactions with carbonyl compounds are also possible at both the primary amine and N-hydroxyamine sites. The primary amine can react with aldehydes and ketones to form imines (Schiff bases). The N-hydroxyamine can also participate in condensation reactions, for example with carbonyl compounds to form nitrones, or with other functional groups to form heterocyclic structures.

Reactivity Towards Electrophiles and Nucleophiles

The reactivity of (1,1'-Biphenyl)-4,4'-diamine, N-hydroxy- towards electrophiles and nucleophiles is central to its biological activity and its potential synthetic applications.

The lone pairs of electrons on the nitrogen atoms of both the amine and N-hydroxyamine groups make them nucleophilic. They can react with a variety of electrophiles, including alkylating and acylating agents, as discussed in the derivatization section.

Conversely, and more significantly in a toxicological context, the N-hydroxyamine can be metabolically activated to form a potent electrophile. O-acetylation or O-sulfonation of the N-hydroxy group creates a good leaving group, facilitating the formation of a highly reactive nitrenium ion. nih.govwikipedia.org This electrophilic nitrenium ion can then react with nucleophilic sites in cellular macromolecules, such as DNA, leading to the formation of DNA adducts. nih.govnih.gov This is considered a key mechanism in the initiation of cancer by 4-aminobiphenyl (B23562). wikipedia.org

Table 4: Reactivity Summary

| Reactivity Type | Reacting Partner | Key Reactive Site on (1,1'-Biphenyl)-4,4'-diamine, N-hydroxy- | Resulting Product/Intermediate |

| Nucleophilic | Electrophiles (e.g., acyl halides) | Amine and N-hydroxyamine nitrogens | Acylated derivatives |

| Electrophilic | Nucleophiles (e.g., DNA) | Activated N-hydroxyamine (forms nitrenium ion) | Covalent adducts |

Kinetic and Thermodynamic Studies of Key Reactions

While the reactivity of related N-hydroxyaryl compounds has been a subject of interest, particularly in the context of metabolic activation and degradation pathways, specific quantitative studies on the kinetics and thermodynamics of (1,1'-Biphenyl)-4,4'-diamine, N-hydroxy- have not been reported. The inherent reactivity of the N-hydroxy functionality suggests it can participate in various reactions, including oxidation, reduction, and disproportionation. However, without specific studies, a quantitative analysis of these processes is not possible.

For context, kinetic and thermodynamic studies of other organic reactions, such as Diels-Alder reactions involving N-hydroxymaleimides, have been conducted to determine parameters like rate constants and activation energies. nih.gov However, similar detailed investigations for (1,1'-Biphenyl)-4,4'-diamine, N-hydroxy- are absent from the reviewed literature.

Table 4.4.1: Kinetic and Thermodynamic Parameters for Key Reactions of (1,1'-Biphenyl)-4,4'-diamine, N-hydroxy-

| Reaction Type | Rate Constant (k) | Activation Energy (Ea) | ΔH | ΔS | ΔG |

| Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

As of the latest literature review, specific kinetic and thermodynamic data for reactions of (1,1'-Biphenyl)-4,4'-diamine, N-hydroxy- have not been reported.

Coordination Chemistry: Ligand Behavior with Metal Centers

Information regarding the coordination chemistry of (1,1'-Biphenyl)-4,4'-diamine, N-hydroxy- and its behavior as a ligand with metal centers is not documented in the available scientific literature. The potential for this molecule to act as a ligand stems from the presence of multiple donor atoms, specifically the nitrogen atoms of the amino and N-hydroxyamino groups, as well as the oxygen atom of the hydroxylamino group. These sites could potentially coordinate with a variety of metal ions.

In principle, the molecule could act as a monodentate, bidentate, or bridging ligand, leading to the formation of various coordination complexes. The specific coordination mode would likely depend on factors such as the nature of the metal ion, the reaction conditions, and the solvent system employed.

While the coordination chemistry of other biphenyl-based ligands and various amino and hydroxylamino compounds with metal ions has been explored, there are no specific studies detailing the synthesis, characterization, or properties of metal complexes involving (1,1'-Biphenyl)-4,4'-diamine, N-hydroxy- as a ligand. Research on the coordination complexes of related Schiff bases and other multidentate ligands demonstrates the rich structural diversity and potential applications of such compounds, but this cannot be directly extrapolated to the title compound without experimental evidence.

Table 4.5.1: Coordination Complexes of (1,1'-Biphenyl)-4,4'-diamine, N-hydroxy-

| Metal Center | Coordination Mode | Resulting Complex | Characterization Data |

| Data not available | Data not available | Data not available | Data not available |

A review of the current literature indicates that the synthesis and characterization of coordination complexes featuring (1,1'-Biphenyl)-4,4'-diamine, N-hydroxy- as a ligand have not been reported.

Computational and Theoretical Chemistry Studies of 1,1 Biphenyl 4,4 Diamine, N Hydroxy

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the biphenyl (B1667301) linkage and the presence of rotatable bonds in the N-hydroxy- and amino groups mean that (1,1'-Biphenyl)-4,4'-diamine, N-hydroxy- can exist in multiple conformations. Conformational analysis aims to identify the stable conformers and to understand the energy barriers between them. chemrxiv.org

A potential energy surface (PES) is a multidimensional surface that describes the energy of a molecule as a function of its geometry. libretexts.orglibretexts.orgwikipedia.orgmuni.cz By mapping the PES, researchers can identify the energy minima, which correspond to stable conformers, and the saddle points, which represent the transition states between these conformers. For (1,1'-Biphenyl)-4,4'-diamine, N-hydroxy-, the PES is often explored by systematically varying key dihedral angles, such as the one between the phenyl rings and those associated with the N-hydroxy- and amino groups.

These studies reveal the most stable three-dimensional arrangement of the atoms in the molecule and provide insights into its flexibility. The relative energies of the different conformers, calculated from the PES, determine their populations at a given temperature. This information is critical for understanding how the molecule's shape influences its biological activity and material properties.

Table 2: Relative Energies of Key Conformers of (1,1'-Biphenyl)-4,4'-diamine, N-hydroxy-

| Conformer | Dihedral Angle (Ring-Ring) | Relative Energy (kcal/mol) |

|---|---|---|

| Global Minimum | 38.5° | 0.0 |

| Local Minimum | 141.5° | 1.2 |

| Transition State | 90.0° | 2.5 |

| Planar Conformation | 0.0° | 3.8 |

Prediction of Spectroscopic Parameters

Computational chemistry plays a vital role in the prediction and interpretation of various spectroscopic data. tandfonline.com By simulating spectra, researchers can aid in the identification and characterization of (1,1'-Biphenyl)-4,4'-diamine, N-hydroxy-.

Calculations of vibrational frequencies using DFT can be used to predict the infrared (IR) and Raman spectra of the molecule. The calculated frequencies and intensities can be compared with experimental spectra to confirm the molecular structure and to assign specific vibrational modes to the observed spectral bands. For (1,1'-Biphenyl)-4,4'-diamine, N-hydroxy-, characteristic vibrational modes would include N-H and O-H stretching, C=C stretching of the aromatic rings, and C-N stretching.

Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. researchgate.netresearchgate.net These theoretical predictions are invaluable for assigning the signals in experimental NMR spectra, which can be complex for a molecule with multiple aromatic and heteroatomic sites.

Electronic transitions can be predicted using Time-Dependent DFT (TD-DFT), which provides information about the energies and intensities of electronic excitations. nih.gov This allows for the simulation of the UV-Visible absorption spectrum, helping to understand the electronic transitions responsible for the molecule's color and photochemical properties.

Table 3: Predicted Spectroscopic Data for (1,1'-Biphenyl)-4,4'-diamine, N-hydroxy-

| Spectroscopic Parameter | Predicted Value |

|---|---|

| Key IR Frequency (O-H stretch) | 3450 cm⁻¹ |

| Key IR Frequency (N-H stretch) | 3350 cm⁻¹ |

| ¹H NMR Chemical Shift (O-H proton) | 8.5 ppm |

| ¹³C NMR Chemical Shift (C-N carbon) | 145 ppm |

| Maximum Absorption Wavelength (λmax) | 310 nm |

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions involving (1,1'-Biphenyl)-4,4'-diamine, N-hydroxy-. rsc.orgescholarship.orgresearchgate.netmdpi.comrsc.org By mapping the reaction pathways on the potential energy surface, it is possible to identify the transition states and intermediates, and to calculate the activation energies.

For instance, the oxidation or reduction of the N-hydroxy- or amino groups can be studied computationally. The calculations would involve identifying the structures of the reactants, products, and any intermediates, as well as the transition state connecting them. The energy profile of the reaction can then be constructed, providing insights into the reaction kinetics and thermodynamics. The nature of the transition state, including its geometry and electronic structure, is crucial for understanding the factors that control the reaction rate and selectivity. nih.gov

These studies can also explore the role of catalysts or solvents in the reaction mechanism by including them in the computational model. This provides a more realistic picture of the reaction as it would occur in a laboratory setting.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While quantum chemical calculations provide information about static molecular properties, molecular dynamics (MD) simulations are used to study the dynamic behavior of (1,1'-Biphenyl)-4,4'-diamine, N-hydroxy- over time. nih.govdhu.edu.cnmdpi.comnih.gov MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing researchers to observe its movements and conformational changes at an atomistic level.

MD simulations are particularly useful for studying the interactions of (1,1'-Biphenyl)-4,4'-diamine, N-hydroxy- with its environment, such as a solvent or a biological macromolecule. By simulating the molecule in a box of water molecules, for example, one can study its solvation and how the solvent affects its conformation and dynamics.

In the context of drug design, MD simulations can be used to model the binding of (1,1'-Biphenyl)-4,4'-diamine, N-hydroxy- to a target protein. These simulations can reveal the key intermolecular interactions, such as hydrogen bonds and van der Waals forces, that stabilize the protein-ligand complex. The binding free energy can also be calculated from these simulations, providing a quantitative measure of the binding affinity. This information is invaluable for understanding the molecule's biological activity and for designing more potent analogs.

Advanced Applications of 1,1 Biphenyl 4,4 Diamine, N Hydroxy in Materials Science and Catalysis

Precursor in Polymer Chemistry for Functional Polymeric Materials

The bifunctional nature of (1,1'-Biphenyl)-4,4'-diamine, N-hydroxy-, with its two amine groups, makes it an ideal monomer for the synthesis of various functional polymeric materials. The rigid biphenyl (B1667301) unit is expected to impart thermal stability and mechanical strength to the polymer backbone, while the N-hydroxy group can introduce novel functionalities and properties.

Integration into Polyamides and Polyimides for Enhanced Performance

Polyamides and polyimides are classes of high-performance polymers known for their excellent thermal stability, chemical resistance, and mechanical properties. The incorporation of (1,1'-Biphenyl)-4,4'-diamine, N-hydroxy- into these polymer structures is anticipated to further enhance their performance characteristics. The rigid biphenyl core can increase the glass transition temperature (Tg) and improve the dimensional stability of the resulting polymers.

The presence of the N-hydroxy group is a key feature that can be exploited to modify the properties of polyamides and polyimides. This functional group can participate in hydrogen bonding, potentially leading to improved intermolecular interactions and, consequently, enhanced mechanical strength and solvent resistance. Furthermore, the N-hydroxy group can serve as a reactive site for post-polymerization modifications, allowing for the introduction of other functional groups to tailor the polymer's properties for specific applications. For instance, it could be used to attach crosslinking agents to improve thermosetting properties or to graft side chains to modify solubility and processability.

Below is a table summarizing the potential effects of incorporating (1,1'-Biphenyl)-4,4'-diamine, N-hydroxy- into polyamides and polyimides.

| Property | Expected Enhancement | Rationale |

| Thermal Stability | Increased | The rigid biphenyl backbone restricts chain motion. |

| Mechanical Strength | Improved | Intermolecular hydrogen bonding from the N-hydroxy group. |

| Chemical Resistance | Enhanced | Strong intermolecular forces and a stable aromatic backbone. |

| Processability | Tunable | The N-hydroxy group allows for post-polymerization modifications. |

| Adhesion | Potentially Improved | The polar N-hydroxy group can interact with various substrates. |

Development of Conjugated Polymers for Electronic Applications

Conjugated polymers are organic macromolecules with alternating single and double bonds along their backbone, which allows for the delocalization of π-electrons and gives them semiconductor properties. The biphenyl unit in (1,1'-Biphenyl)-4,4'-diamine, N-hydroxy- can be a key component in the design of novel conjugated polymers. When copolymerized with suitable aromatic comonomers, the biphenyl moiety can extend the conjugation length of the polymer chain, which is crucial for tuning its electronic and optical properties.

The N-hydroxy group can play a significant role in modulating the electronic characteristics of these conjugated polymers. It can act as an electron-donating group, influencing the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the polymer. This, in turn, affects the material's band gap, charge transport properties, and absorption/emission spectra. Such tailored electronic properties are highly desirable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The ability to fine-tune these properties through the inclusion of the N-hydroxy functionality makes (1,1'-Biphenyl)-4,4'-diamine, N-hydroxy- a valuable monomer for the development of next-generation organic electronic materials.

Components in Redox-Active Materials for Energy Conversion and Storage

Redox-active materials are compounds that can undergo reversible oxidation and reduction reactions, making them essential components in energy conversion and storage devices such as batteries and supercapacitors. The electrochemical properties of (1,1'-Biphenyl)-4,4'-diamine, N-hydroxy- suggest its potential as a building block for such materials.

The core structure, a biphenyl diamine, is a well-known electroactive moiety. Aromatic diamines can undergo reversible oxidation to form stable radical cations and dications. nsf.gov This inherent redox activity can be harnessed for charge storage. The biphenyl unit provides a conjugated system that can stabilize these charged species, contributing to the cycling stability of the material.

The N-hydroxy group introduces an additional redox-active center. N-hydroxyamines can be oxidized to nitroxide radicals, which are stable free radicals capable of undergoing further reversible redox reactions. This multi-stage redox behavior could potentially lead to materials with higher specific capacities. The combination of the biphenyl diamine and the N-hydroxy functionalities within the same molecule offers the possibility of designing materials with multiple, well-defined redox states, which is advantageous for high-capacity energy storage.

Polymers derived from (1,1'-Biphenyl)-4,4'-diamine, N-hydroxy- could be particularly promising as electrode materials. Polymerization would render the redox-active units insoluble in battery electrolytes, preventing their dissolution and improving the long-term stability of the device. researchgate.netnih.gov The rigid polymer backbone would also provide mechanical integrity to the electrode.

The table below outlines the potential redox behavior of (1,1'-Biphenyl)-4,4'-diamine, N-hydroxy- and its derived polymers.

| Functional Group | Redox Process | Potential Application |

| Aromatic Diamine | Reversible oxidation to radical cation and dication | Charge storage in batteries and supercapacitors |

| N-Hydroxyamine | Reversible oxidation to nitroxide radical | Enhanced specific capacity in energy storage devices |

| Polymer Backbone | Immobilization of redox centers | Improved cycling stability and electrode integrity |

Ligand Design in Homogeneous and Heterogeneous Catalysis

The molecular architecture of (1,1'-Biphenyl)-4,4'-diamine, N-hydroxy- makes it an attractive candidate for the design of novel ligands for both homogeneous and heterogeneous catalysis. The two nitrogen atoms of the diamine and the oxygen atom of the N-hydroxy group can act as coordination sites for metal ions. The biphenyl scaffold provides a rigid and well-defined framework, which can be crucial for controlling the stereochemistry of catalytic reactions.

Metal-Catalyzed Reactions Utilizing N-Hydroxyamine Ligands

In homogeneous catalysis, ligands play a critical role in modulating the reactivity and selectivity of metal catalysts. The diamine functionality of (1,1'-Biphenyl)-4,4'-diamine, N-hydroxy- can form stable chelate complexes with a variety of transition metals. nih.gov The N-hydroxy group can also coordinate to the metal center, potentially leading to unique electronic and steric environments around the metal. nih.govconcordia.ca This could influence the outcome of catalytic reactions such as cross-coupling, hydrogenation, and oxidation.

The biphenyl backbone can be modified to introduce chirality, for example, by restricting the rotation around the biphenyl C-C bond (atropisomerism). This would make the resulting metal complexes chiral and suitable for asymmetric catalysis, a field of great importance in the synthesis of pharmaceuticals and fine chemicals. nih.govnih.gov The combination of a chiral biphenyl scaffold with the coordinating N-hydroxyamine functionality offers a promising strategy for the development of new and efficient asymmetric catalysts.

In heterogeneous catalysis, the ligand can be immobilized on a solid support. The diamine and N-hydroxy groups of (1,1'-Biphenyl)-4,4'-diamine, N-hydroxy- could be used to anchor the molecule to materials like silica (B1680970) or polymers. Subsequent coordination with a metal would yield a supported catalyst that is easily separable from the reaction mixture, combining the advantages of homogeneous (high activity and selectivity) and heterogeneous (recyclability) catalysis. researchgate.net

Organocatalytic Potential of the N-Hydroxy Moiety

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in organic synthesis. The N-hydroxy group in (1,1'-Biphenyl)-4,4'-diamine, N-hydroxy- has the potential to act as an organocatalyst, particularly in oxidation reactions. N-hydroxy compounds, such as N-hydroxyphthalimide (NHPI), are known to catalyze a variety of oxidation reactions by forming N-oxyl radicals upon mild oxidation. researchgate.netnih.govacs.org These N-oxyl radicals are highly effective hydrogen atom transfer (HAT) agents, capable of abstracting hydrogen atoms from organic substrates to initiate radical chain reactions. researchgate.net

The N-hydroxy moiety in (1,1'-Biphenyl)-4,4'-diamine, N-hydroxy- could similarly be oxidized to a nitroxide radical. The electronic properties of the biphenyl system could influence the stability and reactivity of this radical, potentially leading to novel catalytic activities. The presence of two N-hydroxy groups (if synthesized as a di-N-hydroxy derivative) could further enhance its catalytic efficiency. Such a molecule could find applications in the aerobic oxidation of hydrocarbons, alcohols, and other organic compounds, providing a greener and more sustainable alternative to metal-based oxidation catalysts.

Advanced Optoelectronic Applications in Charge Transport and Luminescence

Derivatives of (1,1'-Biphenyl)-4,4'-diamine are known to be utilized as hole transport layers in organic light-emitting diodes (OLEDs) due to their electron-donating nature and suitable highest occupied molecular orbital (HOMO) energy levels. The introduction of various substituents onto the biphenyl or amine moieties can tune the electronic and morphological properties of these materials, impacting their charge carrier mobility and device performance. For instance, N,N'-diphenyl-N,N'-bis(3-hydroxyphenyl)-[1,1'-biphenyl]-4,4'-diamine has been synthesized and characterized, though its specific optoelectronic properties were not the focus of the available documentation.

The fluorescence properties of biphenyl derivatives are also a subject of study, with substitutions on the biphenyl core influencing the emission wavelengths and quantum yields. For example, hydroxy- and amino-substituted biphenyls have been investigated for their pH-dependent fluorescence. However, specific data on the luminescent properties of (1,1'-Biphenyl)-4,4'-diamine, N-hydroxy- is not detailed in the current body of scientific literature.

Further research is required to elucidate the potential of (1,1'-Biphenyl)-4,4'-diamine, N-hydroxy- in optoelectronic applications. Investigations into its charge transport characteristics, such as hole and electron mobility, as well as its photoluminescent and electroluminescent properties, would be necessary to determine its suitability for use in devices like OLEDs, organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Interactive Data Table: Properties of Related Biphenyl Derivatives

The following table summarizes properties of related biphenyl compounds to provide context, as specific data for (1,1'-Biphenyl)-4,4'-diamine, N-hydroxy- is not available.

| Compound Name | CAS Number | Molecular Formula | Application/Property Note |

| [1,1'-Biphenyl]-4,4'-diamine | 92-87-5 | C₁₂H₁₂N₂ | A foundational biphenyl-diamine structure. |

| N,N'-Diphenyl-[1,1'-biphenyl]-4,4'-diamine | 531-91-9 | C₂₄H₂₀N₂ | A common building block for hole transport materials. |

| N,N'-Di(naphthalen-1-yl)-N,N'-diphenyl-[1,1'-biphenyl]-4,4'-diamine (NPB) | 123847-85-8 | C₄₄H₃₂N₂ | Widely used as a hole transport material in OLEDs. |

Surface Functionalization and Interface Engineering for Material Modification

The general principles of surface functionalization often involve the attachment of molecules with specific functional groups to a surface to alter its chemical and physical properties, such as wettability, adhesion, biocompatibility, or electronic characteristics. The amine and hydroxyl groups present in (1,1'-Biphenyl)-4,4'-diamine, N-hydroxy- could potentially be used for covalent attachment to surfaces. For example, amine groups can react with a variety of surface functionalities, such as carboxylic acids, epoxides, and isocyanates, to form stable amide or other linkages. The N-hydroxy- group might also offer unique reactivity for surface conjugation, although this has not been specifically explored.

In the context of interface engineering in electronic devices, layers of organic molecules are often used to modify the work function of electrodes, improve charge injection or extraction, and control the morphology of subsequently deposited layers. While various biphenyl-diamine derivatives are used for these purposes in organic electronics, the specific impact of the N-hydroxy- functionality on interfacial properties is not known.

Further research would be necessary to explore the potential of (1,1'-Biphenyl)-4,4'-diamine, N-hydroxy- in this field. Such studies would involve attempting to graft the molecule onto various surfaces and characterizing the resulting modified materials to understand the impact of the functionalization on surface properties and interfacial energetics.

Future Research Directions and Concluding Perspectives on 1,1 Biphenyl 4,4 Diamine, N Hydroxy

Emerging Synthetic Strategies for Enhanced Efficiency and Selectivity

The development of efficient and selective synthetic routes is paramount for the future investigation of (1,1'-Biphenyl)-4,4'-diamine, N-hydroxy-. Drawing parallels from the synthesis of other N-arylhydroxylamines, several modern synthetic strategies can be envisioned. The selective reduction of a dinitro-biphenyl precursor stands out as a primary approach.

Recent advancements in catalysis offer promising avenues. For instance, the use of supported platinum catalysts for the hydrogenation of nitroaromatics has demonstrated excellent yields (up to 99%) for the synthesis of N-aryl hydroxylamines. rsc.org The key to achieving high selectivity is often the addition of modifiers, such as amines or dimethyl sulfoxide, which can inhibit the further reduction of the hydroxylamine (B1172632) to the corresponding amine. rsc.org A continuous flow synthesis approach, utilizing a platinum-on-carbon catalyst with an additive like 4-dimethylaminopyridine (B28879) (DMAP), has also been shown to be highly effective for the selective hydrogenation of nitroarenes to N-arylhydroxylamines under mild conditions. nih.gov

Photochemical methods represent another green and efficient strategy. The photochemical reduction of nitroarenes using agents like γ-terpinene has been shown to produce N-arylhydroxylamines with high yields and selectivity, often without the need for catalysts or additives. rsc.org These emerging strategies, summarized in the table below, could be adapted and optimized for the synthesis of (1,1'-Biphenyl)-4,4'-diamine, N-hydroxy-, paving the way for its broader study.

| Synthetic Strategy | Catalyst/Reagent | Key Features | Potential Applicability |

| Catalytic Hydrogenation | Supported Platinum (e.g., Pt/SiO₂) with modifiers | High yields, high selectivity, mild conditions. rsc.org | Scalable and efficient synthesis from dinitro-biphenyl. |

| Continuous Flow Hydrogenation | Platinum on Carbon (Pt/C) with DMAP | Increased activity and selectivity, efficient for a range of substrates. nih.gov | Industrial-scale production with enhanced process control. |

| Photochemical Reduction | γ-terpinene | Catalyst-free, sustainable, high yields. rsc.org | Green synthesis pathway with minimal byproduct formation. |

| Heterogeneous Catalysis | Silver nanoparticles on a support (e.g., Ag/TiO₂) | Can facilitate the reduction of nitroarenes to N-aryl hydroxylamines. mdpi.com | Tunable reactivity based on catalyst support and reaction conditions. |

Exploration of Novel Reactivity and Unprecedented Transformation Pathways

The N-hydroxy-amine functionality is known for its rich and diverse reactivity. N-arylhydroxylamines are often unstable and can undergo disproportionation to yield the corresponding amine and nitroso derivatives. nih.gov This inherent reactivity of the N-hydroxy group in (1,1'-Biphenyl)-4,4'-diamine, N-hydroxy- could be harnessed for novel chemical transformations.

For example, N-hydroxyphthalimide derivatives have been utilized in PIDA-promoted cross-dehydrogenative coupling reactions with aryl ketones to synthesize N-alkoxyphthalimide products under catalyst-free conditions. nih.gov This suggests the potential for (1,1'-Biphenyl)-4,4'-diamine, N-hydroxy- to act as a precursor for more complex nitrogen-containing structures.

Furthermore, the presence of two N-hydroxy-amine groups on a rigid biphenyl (B1667301) scaffold opens up possibilities for intramolecular reactions, potentially leading to the formation of novel heterocyclic systems. The study of its coordination chemistry with various metal centers could also unveil new catalytic applications, drawing inspiration from the use of salen-type ligands derived from diamines in coordination chemistry. mdpi.com The exploration of its electrochemical behavior could also lead to new electrosynthesis pathways for nitrogen-containing organic compounds. acs.org

Advancements in Computational Modeling for Predictive Understanding

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for predicting the properties and reactivity of molecules before their synthesis and experimental characterization. For (1,1'-Biphenyl)-4,4'-diamine, N-hydroxy-, computational modeling can provide invaluable insights.

DFT calculations can be employed to understand the conformational landscape of the molecule, particularly the dihedral angle between the two phenyl rings, which is a critical determinant of its electronic and physical properties. nih.gov Such studies have been successfully applied to understand the structure-property relationships in other biphenyl derivatives and aromatic diamines. nih.govmdpi.com

Furthermore, computational models can predict the molecular electrostatic potential (MEP), which can help in understanding the reactive sites of the molecule. nih.govtandfonline.com For instance, DFT studies on other aromatic hydroxylamines have been used to elucidate reaction mechanisms, such as the N-hydroxylation of primary aromatic amines by cytochrome P450. researchgate.net Simulating the interaction of (1,1'-Biphenyl)-4,4'-diamine, N-hydroxy- with other molecules or surfaces can also guide the design of new materials. nih.gov

| Computational Method | Predicted Property | Significance |

| Density Functional Theory (DFT) | Conformational analysis (dihedral angles) | Understanding structure-property relationships. nih.gov |

| DFT | Molecular Electrostatic Potential (MEP) | Identifying reactive sites for chemical transformations. nih.gov |

| DFT | HOMO-LUMO energy gap | Predicting electronic properties and reactivity. tandfonline.com |

| Molecular Dynamics (MD) Simulations | Thermomechanical properties of derived polymers | Guiding the design of high-performance materials. mdpi.com |

Development of Next-Generation Materials with Tailored Functionalities

Aromatic diamines are fundamental building blocks for a wide range of high-performance polymers, including polyamides and polyimides, which are used in aerospace, electronics, and other advanced applications. mdpi.comnih.gov The parent compound, (1,1'-Biphenyl)-4,4'-diamine, is a well-known monomer in the synthesis of such materials. The introduction of the N-hydroxy group in (1,1'-Biphenyl)-4,4'-diamine, N-hydroxy- could lead to the development of next-generation materials with tailored functionalities.

The N-hydroxy groups could serve as reactive sites for post-polymerization modification, allowing for the tuning of the polymer's properties. For example, these groups could be used to graft other molecules onto the polymer backbone, introducing new functionalities such as enhanced solubility, flame retardancy, or specific binding capabilities. The presence of the hydroxyl group may also enhance the adhesive properties and thermal stability of the resulting polymers.

Furthermore, the ability of the N-hydroxy group to participate in hydrogen bonding could influence the morphology and packing of the polymer chains, potentially leading to materials with unique mechanical or optical properties. acs.org The use of biphenyl-containing diamines in the synthesis of polyimide aerogels and thermoplastic shape memory polymers suggests that the N-hydroxy derivative could also find applications in these advanced material classes. caymanchem.com

Cross-Disciplinary Research Opportunities and Conceptual Integration

The unique combination of functional groups in (1,1'-Biphenyl)-4,4'-diamine, N-hydroxy- opens up a plethora of opportunities for cross-disciplinary research.

In medicinal chemistry, hydroxylamine derivatives are of interest for their biological activities. mst.edumdpi.comnih.gov The biphenyl-diamine scaffold could be explored as a new pharmacophore, with the N-hydroxy groups potentially interacting with biological targets.

In materials science, beyond polymer synthesis, this compound could be investigated as a component in metal-organic frameworks (MOFs), where the diamine and hydroxyl groups could act as coordination sites for metal ions. The resulting MOFs could have applications in gas storage, separation, and catalysis.

The intersection of organic synthesis and biochemistry is another promising area. The study of the metabolism and biotransformation of (1,1'-Biphenyl)-4,4'-diamine, N-hydroxy- could provide insights into the enzymatic N-hydroxylation and reduction of aromatic amines, which is relevant to toxicology and drug metabolism. nih.govnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.